GFB-8438

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

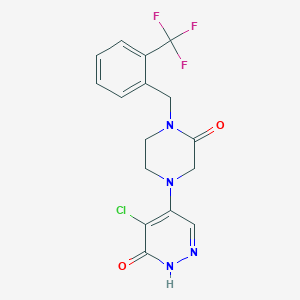

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GFB-8438: A Deep Dive into its Mechanism of Action in Podocytes

For Immediate Release

CAMBRIDGE, MA – This technical guide provides an in-depth analysis of the mechanism of action of GFB-8438, a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, within glomerular podocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS).

Core Mechanism: Targeting TRPC5-Mediated Calcium Signaling

This compound exerts its therapeutic effect by specifically inhibiting the TRPC5 ion channel, a key mediator of calcium influx in podocytes.[1][2] In proteinuric kidney diseases like FSGS, podocyte injury leads to the activation of the small GTPase Rac1.[1] This activation triggers the translocation of TRPC5 channels to the cell membrane, initiating a detrimental feed-forward loop. The subsequent influx of calcium through TRPC5 further activates Rac1, leading to extensive remodeling of the actin cytoskeleton, effacement of podocyte foot processes, and ultimately, proteinuria.[1][3] this compound directly interrupts this cycle by blocking TRPC5-mediated calcium entry, thereby preserving podocyte architecture and function.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 (μM) |

| Automated Patch Clamp (Qpatch) | Human TRPC5 | 0.18 |

| Manual Patch Clamp | Human TRPC5 | 0.28 |

| Automated Patch Clamp (Qpatch) | Rat TRPC5 | Equally potent to human |

| Automated Patch Clamp (Qpatch) | Human TRPC4 | Equipoint to TRPC5 |

| Automated Patch Clamp (Qpatch) | Human TRPC6 | Excellent selectivity over TRPC6 |

Data compiled from Yu et al., 2019.[1]

Table 2: In Vivo Efficacy of this compound in a DOCA-Salt Rat Model of FSGS

| Treatment Group | Urinary Total Protein (Concentration relative to vehicle) | Urinary Albumin (Concentration relative to vehicle) | Effect on Blood Pressure |

| This compound (30 mg/kg, QD, s.c.) | Significantly Reduced | Significantly Reduced | No significant effect |

Data based on findings from Yu et al., 2019.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPC5 signaling pathway in podocytes and the experimental workflow used to evaluate this compound.

References

The Therapeutic Potential of GFB-8438: A TRPC5 Inhibitor for Proteinuric Kidney Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GFB-8438 is a novel, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Preclinical evidence strongly suggests its therapeutic potential in the treatment of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS). By targeting the TRPC5-mediated calcium signaling pathway in podocytes, this compound protects against podocyte injury and reduces proteinuria, offering a promising disease-modifying approach. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction

Chronic kidney disease (CKD) is a significant global health issue, with proteinuric conditions like Focal Segmental Glomerulosclerosis (FSGS) often progressing to end-stage renal disease.[1] Podocytes, specialized epithelial cells of the glomerulus, are critical for maintaining the integrity of the kidney's filtration barrier. Injury to podocytes leads to proteinuria, a hallmark of these diseases.[2] The TRPC5 ion channel, a non-selective cation channel, has been identified as a key mediator of podocyte injury.[3][4] Its activation leads to calcium influx, which in turn triggers a signaling cascade involving the small GTPase Rac1, resulting in cytoskeletal remodeling, foot process effacement, and ultimately, podocyte detachment and loss.[2][5]

This compound has emerged as a promising therapeutic candidate that specifically targets this pathway. It is a potent and selective inhibitor of both TRPC4 and TRPC5 channels.[6] Preclinical studies have demonstrated its ability to protect podocytes from injury and reduce proteinuria in a relevant animal model of FSGS, without affecting blood pressure.[7] This unique mechanism of action suggests a direct, disease-modifying effect on the underlying pathology of proteinuric kidney diseases.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the TRPC5 ion channel. In podocytes, various pathological stimuli can lead to the activation of TRPC5. This activation results in an influx of calcium ions (Ca²⁺) into the cell. The elevated intracellular calcium concentration activates the small GTPase Rac1. Activated Rac1 then initiates a cascade of downstream signaling events that lead to the reorganization of the actin cytoskeleton, a critical component of the podocyte's intricate structure. This cytoskeletal remodeling results in the effacement of podocyte foot processes, a key pathological feature of proteinuric kidney diseases, ultimately leading to a compromised filtration barrier and proteinuria.[2][5]

This compound binds to the TRPC5 channel, blocking the influx of calcium and thereby interrupting this pathological signaling cascade at its inception. By preventing the activation of Rac1 and the subsequent cytoskeletal rearrangement, this compound preserves podocyte architecture and function, thus maintaining the integrity of the glomerular filtration barrier and reducing proteinuria.[7]

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of TRPC5 channels. Its inhibitory activity has been quantified using various electrophysiological and fluorescence-based assays.

| Assay Type | Target | Species | IC50 (µM) |

| Qpatch | TRPC5 | Human | 0.18 |

| Manual Patch Clamp | TRPC5 | Human | 0.28 |

| Qpatch | TRPC4 | Human | 0.29 |

| Qpatch | TRPC6 | Human | >30 |

| Table 1: In vitro inhibitory activity of this compound.[7] |

In a key functional assay, this compound protected immortalized mouse podocytes from injury induced by protamine sulfate (PS), a substance known to cause podocyte damage.[7] Treatment with this compound preserved the normal morphology of podocytes and the integrity of their actin cytoskeleton, as visualized by phalloidin staining.[7]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model of FSGS, a well-established model of proteinuric kidney disease.[7]

| Treatment Group | Dose | Route | Duration | Change in Urinary Protein Excretion | Change in Urinary Albumin Excretion |

| DOCA + this compound | 30 mg/kg/day | Subcutaneous | 3 weeks | Significant reduction vs. DOCA control | Significant reduction vs. DOCA control |

| DOCA Control | Vehicle | Subcutaneous | 3 weeks | Increase | Increase |

| Eplerenone | 50 mg/kg, BID | Oral | 3 weeks | Significant reduction vs. DOCA control | Significant reduction vs. DOCA control |

| Table 2: In vivo efficacy of this compound in the DOCA-salt rat model of FSGS.[7] |

Importantly, this compound demonstrated a significant reduction in both proteinuria and albuminuria without affecting blood pressure, distinguishing its mechanism from that of standard-of-care treatments like ACE inhibitors or ARBs.[7] This suggests a direct protective effect on the glomerulus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Protamine Sulfate-Induced Mouse Podocyte Injury Assay

This assay assesses the ability of a compound to protect podocytes from injury induced by protamine sulfate.

Materials:

-

Conditionally immortalized mouse podocytes

-

RPMI 1640 medium with 10% FBS

-

Recombinant mouse interferon-γ (IFN-γ)

-

Collagen I-coated plates

-

This compound

-

Protamine sulfate (PS)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., TRITC or Alexa Fluor 568)

-

DAPI

-

Confocal microscope

Protocol:

-

Cell Culture and Differentiation:

-

Culture immortalized mouse podocytes in RPMI 1640 medium supplemented with 10% FBS and 10 U/mL IFN-γ at 33°C (permissive conditions) on collagen I-coated plates.

-

To induce differentiation, transfer the cells to 37°C and culture in medium without IFN-γ for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.

-

-

Treatment:

-

Plate differentiated podocytes in appropriate culture vessels (e.g., chamber slides).

-

Pre-treat the cells with 1 µM this compound for 30 minutes.

-

Induce injury by adding 300 µM protamine sulfate to the culture medium for 15 minutes.

-

-

Immunofluorescence Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled phalloidin solution to stain F-actin for 30-60 minutes at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips with an anti-fade mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the images for changes in cell morphology and the organization of the actin cytoskeleton.

-

Deoxycorticosterone Acetate (DOCA)-Salt Rat Model of FSGS

This in vivo model is used to evaluate the efficacy of compounds in a hypertensive model of proteinuric kidney disease.

References

- 1. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A simple protocol to establish a conditionally immortalized mouse podocyte cell line | Semantic Scholar [semanticscholar.org]

- 7. ijvets.com [ijvets.com]

GFB-8438: A Technical Guide to its TRPC5 Channel Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The information presented herein is intended to support research and drug development efforts targeting TRPC5-mediated pathologies, particularly in the context of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS).

Core Compound Profile: this compound

This compound is a small molecule inhibitor identified through systematic optimization of a high-throughput screening hit.[1][2] It has emerged as a critical tool compound for investigating the role of TRPC5 in cellular physiology and disease, demonstrating significant efficacy in preclinical models of kidney disease.[1][2] Its primary mechanism of action involves the direct inhibition of TRPC5 channel activity, thereby blocking the downstream signaling cascades that contribute to cellular injury.[1][3]

Quantitative Selectivity and Potency Profile

This compound exhibits high potency for the human TRPC5 channel and its close homolog TRPC4. Its selectivity has been rigorously evaluated against other TRP channel family members and a broader panel of safety-related ion channels.

Table 1: Potency of this compound against TRPC Channels

| Target Channel | Assay Type | IC50 (µM) | Source |

| Human TRPC5 | Qpatch (automated) | 0.18 | [2][4] |

| Human TRPC5 | Manual Patch Clamp | 0.28 | [2][4] |

| Rat TRPC5 | Qpatch (automated) | 0.18 | [5] |

| Human TRPC4 | Qpatch (automated) | 0.29 | [4][5] |

| Human TRPC6 | Qpatch (automated) | >10 | [4] |

Table 2: Selectivity Profile of this compound

| Target Class | Specific Channels Tested | Activity | Source |

| TRP Channels | TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8 | Excellent selectivity (minimal inhibition) | [4] |

| Voltage-gated Na+ Channel | NaV1.5 | Excellent selectivity (minimal inhibition) | [4] |

| Potassium Channel | hERG | Limited activity | [4] |

| Kinase Panel | 59 Kinases | No significant off-target activity | [4] |

| Receptor Panel | 87 Receptors | No significant off-target activity | [4] |

Note: Detailed quantitative data for the full selectivity panel is available in the Supporting Information of the primary publication by Yu et al., ACS Med Chem Lett. 2019;10(11):1579–1585.[4]

Signaling Pathway: TRPC5-Rac1 in Podocyte Injury

In the context of kidney disease, the therapeutic effect of this compound is primarily linked to the modulation of the TRPC5-Rac1 signaling pathway in podocytes, the specialized cells of the kidney's filtration barrier.[2][4] Podocyte injury triggers a pathogenic feed-forward loop involving the small GTPase Rac1 and TRPC5.[1][2] Activation of Rac1 promotes the translocation of TRPC5 channels to the plasma membrane.[1][3] The subsequent influx of Ca²⁺ through these channels further activates Rac1, leading to extensive cytoskeletal remodeling, loss of podocyte foot processes (effacement), and proteinuria.[1][2] this compound directly interrupts this cycle by blocking the TRPC5-mediated calcium influx.

Experimental Protocols

The following sections describe the key methodologies used to characterize the selectivity and functional effects of this compound. These protocols are based on the methods reported in the primary literature.[4]

Automated Electrophysiology (Qpatch) for IC50 Determination

This assay is used for high-throughput determination of a compound's inhibitory potency on ion channels expressed in a stable cell line.

-

Cell Line: HEK293 cells stably overexpressing the human TRPC5 channel are used.

-

Configuration: The experiment is performed in a whole-cell patch-clamp configuration.

-

Solutions: Standard intracellular and extracellular solutions are used to maintain cell viability and isolate the desired ionic currents.

-

Activation: The TRPC5 channel is activated using a chemical agonist (e.g., 30 µM Rosiglitazone).

-

Voltage Protocol: Cells are held at a specific holding potential, and currents are elicited by applying voltage steps. Outward currents are typically measured at +80 mV.

-

Compound Application: this compound is applied at increasing concentrations to establish a concentration-response curve.

-

Data Analysis: The recorded current inhibition at each concentration is normalized and fitted to a logistical function to determine the IC50 value.

Manual Patch Clamp Electrophysiology

Manual patch clamp serves as a gold-standard, lower-throughput method to confirm the findings from automated systems. The protocol is similar to the Qpatch workflow but is performed manually by a skilled electrophysiologist on an individual-cell basis, allowing for more detailed biophysical characterization.

Podocyte Injury Protection Assay

This cell-based imaging assay evaluates the ability of this compound to protect podocytes from cytoskeletal damage induced by a chemical stressor.

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.

-

Treatment: Cells are pre-incubated with this compound or a vehicle control for 30 minutes.

-

Injury Induction: Podocyte injury and TRPC5 activation are induced by adding protamine sulfate (PS), an indirect activator.[1][2]

-

Staining: After incubation, cells are fixed and stained to visualize key cytoskeletal components.

-

Phalloidin: Stains F-actin to visualize stress fibers and overall cytoskeletal structure.

-

Anti-synaptopodin antibody: Stains for synaptopodin, an actin-associated protein crucial for podocyte foot process structure. Loss of synaptopodin is a marker of injury.[2]

-

-

Imaging and Analysis: Cells are imaged using fluorescence microscopy. The protective effect of this compound is determined by its ability to prevent the loss of synaptopodin and the disruption of actin stress fibers compared to vehicle-treated, PS-injured cells.[2]

In Vivo Efficacy Model: DOCA-Salt Rat

The deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established model for studying renal dysfunction and FSGS.[1][6]

-

Model Induction: Rats typically undergo uninephrectomy and are then treated with DOCA and provided with high-salt drinking water to induce hypertension and subsequent kidney damage, characterized by significant proteinuria.[7][8][9]

-

Treatment: this compound is administered to the animals (e.g., 30 mg/kg, subcutaneously, once daily) for a period of several weeks.[1]

-

Efficacy Readouts: The primary endpoint is the measurement of protein and albumin levels in the urine. A significant reduction in proteinuria in the this compound-treated group compared to the DOCA-salt control group indicates therapeutic efficacy.[1] Blood pressure is also monitored to confirm that the anti-proteinuric effect is independent of hemodynamic changes.[1]

Conclusion

This compound is a potent inhibitor of TRPC4 and TRPC5 channels with a highly selective profile against other ion channels. Its mechanism of action in the context of glomerular disease is centered on the inhibition of a pathogenic TRPC5-Rac1 feed-forward loop in podocytes. The compound has demonstrated clear protective effects in both in vitro podocyte injury models and in vivo models of FSGS. This robust preclinical data package establishes this compound as a valuable pharmacological tool and underscores TRPC5 inhibition as a promising therapeutic strategy for proteinuric kidney diseases.

References

- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

GFB-8438: A Novel and Selective TRPC5 Inhibitor for Proteinuric Kidney Diseases

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5). Developed for the potential treatment of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS), this compound represents a promising therapeutic approach by targeting podocyte injury.[1][2][3][4]

Discovery and Rationale

The discovery of this compound originated from a high-throughput screening (HTS) campaign to identify inhibitors of the TRPC5 channel.[1][2] TRPC5 is a calcium-permeable nonselective cation channel that plays a crucial role in regulating the actin cytoskeleton in podocytes, the specialized cells of the kidney glomerulus.[1][3][4] In proteinuric kidney diseases, damage to podocytes leads to the activation of Rac1, which in turn causes the translocation of TRPC5 to the cell membrane.[1] This activation of TRPC5 results in calcium influx, leading to podocyte foot process effacement and disruption of the glomerular filtration barrier.[1] Therefore, inhibiting TRPC5-mediated calcium signaling is a rational therapeutic strategy to protect podocytes and ameliorate proteinuria.[1][2][4]

Systematic medicinal chemistry optimization of an initial pyridazinone HTS hit led to the identification of this compound as a potent and selective TRPC5 inhibitor with favorable drug-like properties.[1][2]

Synthesis of this compound

The synthesis of this compound is a three-step process starting from commercially available materials.[1] The overall yield after recrystallization is 17%.[1]

Synthetic Scheme

A summary of the synthetic route is as follows:

-

Step A (Alkylation): Standard alkylation of a bromide with a piperazinone is carried out at high temperature.[1]

-

Step B (Boc Deprotection): The Boc protecting group is removed.[1]

-

Step C (SNAr Reaction): A nucleophilic aromatic substitution (SNAr) reaction with 4,5-dichloropyridazinone furnishes this compound.[1]

Mechanism of Action and In Vitro Profile

This compound is a potent inhibitor of the TRPC5 ion channel. Its mechanism of action centers on blocking the influx of calcium through this channel in podocytes, thereby preventing the downstream signaling cascade that leads to cytoskeletal damage.

Signaling Pathway in Podocyte Injury

The following diagram illustrates the signaling pathway leading to podocyte injury and the point of intervention for this compound.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of human TRPC5 and is equipotent against TRPC4.[1][5][6][7] It exhibits excellent selectivity against other TRP channel family members.[1][5][6]

| Target | IC50 (µM) | Assay |

| hTRPC5 | 0.18 | Qpatch |

| hTRPC5 | 0.28 | Manual Patch Clamp |

| hTRPC4 | 0.29 | Not Specified |

| hTRPC6 | >10 | Not Specified |

Data compiled from multiple sources.[1][5][6]

This compound also showed limited or no activity against a panel of 59 kinases and 87 other receptors and ion channels, including NaV1.5 and hERG.[1]

Preclinical Efficacy and Pharmacokinetics

The in vivo efficacy of this compound was evaluated in a rat model of FSGS.

In Vivo Efficacy in a DOCA-Salt Rat Model

This compound was administered to hypertensive deoxycorticosterone acetate (DOCA)-salt rats, a model for FSGS.[1][2][7]

| Parameter | Vehicle | This compound (30 mg/kg, s.c.) | Eplerenone |

| Urine Protein (Week 3) | ~150 mg/day | Significantly Reduced | Significantly Reduced |

| Urine Albumin (Week 3) | ~100 mg/day | Significantly Reduced | Significantly Reduced |

| Mean Arterial Blood Pressure | No Significant Change | No Significant Change | Significantly Reduced |

This table summarizes the reported effects.[1][2]

These results indicate that this compound reduces proteinuria without affecting blood pressure, suggesting a direct disease-modifying effect on the kidney.[2]

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound were assessed in rats.

| Route | Dose (mg/kg) | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) |

| Intravenous (i.v.) | 1 | 31 | 1.17 | 0.5 |

| Subcutaneous (s.c.) | 30 | - | - | - |

Data obtained from in vivo studies in rats.[1][5]

The subcutaneous route of administration provided significantly higher plasma exposure, overcoming the limited oral bioavailability, and was therefore used for the efficacy studies.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of these findings.

In Vitro Mouse Podocyte Injury Assay

This assay assesses the ability of this compound to protect podocytes from chemically induced injury.[1][5][7]

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured under standard conditions.

-

Pre-treatment: Podocytes are pre-treated with this compound (1 µM) for 30 minutes.[5][7]

-

Induction of Injury: Protamine sulfate (PS) is added to the culture medium to induce podocyte injury.[1]

-

Imaging: Cells are fixed, stained for synaptopodin (green), F-actin (phalloidin, red), and nuclei (DAPI, blue), and imaged using super-resolution confocal microscopy.[1]

-

Analysis: The protective effect of this compound is determined by observing the preservation of synaptopodin expression and the actin cytoskeleton structure compared to PS-treated cells without the compound.[5][7]

TRPC5 Automated Patch Clamp (Qpatch) Assay

This electrophysiological assay measures the inhibitory activity of this compound on the TRPC5 ion channel.[3]

-

Cell Line: A stable cell line expressing human TRPC5 (hTRPC5) is used.

-

Cell Preparation: Cells are harvested and prepared for automated patch-clamp recording.

-

Compound Application: this compound is applied at various concentrations to the cells.

-

Channel Activation: The TRPC5 channel is activated.

-

Data Acquisition: Whole-cell currents are recorded using the Qpatch system.

-

Data Analysis: The concentration-response curve is generated to determine the IC50 value of this compound.

DOCA-Salt Rat Model of FSGS

This in vivo model is used to evaluate the efficacy of this compound in a hypertensive model of kidney disease.[1][7]

-

Animal Model: Uninephrectomized rats are implanted with a deoxycorticosterone acetate (DOCA) pellet and provided with saline drinking water to induce hypertension and kidney injury.

-

Treatment Groups: Animals are divided into vehicle control, this compound treated (30 mg/kg, s.c., daily for 3 weeks), and a positive control group (e.g., eplerenone).[5][7]

-

Monitoring: Blood pressure and urine are collected periodically to measure total protein and albumin concentrations.

-

Endpoint Analysis: At the end of the study, kidney tissues can be collected for histological analysis.

Conclusion

This compound is a novel, potent, and selective TRPC5 inhibitor that has demonstrated significant promise in preclinical models of proteinuric kidney disease.[1][2] Its ability to protect podocytes from injury and reduce proteinuria in a disease-relevant animal model, without the confounding effects on blood pressure, highlights the potential of TRPC5 inhibition as a targeted therapy for conditions such as FSGS.[2] Further development and clinical investigation of this compound and similar molecules are warranted.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]

GFB-8438: A Novel TRPC5 Inhibitor for the Treatment of Proteinuric Kidney Disease

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, and its role in the pathogenesis and potential treatment of proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS). This document is intended for researchers, scientists, and drug development professionals interested in the underlying science and therapeutic potential of this compound.

Introduction to Proteinuric Kidney Disease and the Role of TRPC5

Proteinuric kidney diseases are characterized by the breakdown of the kidney's filtration barrier, leading to an abnormal loss of protein in the urine (proteinuria)[1]. This condition is a hallmark of several chronic kidney diseases (CKD), including FSGS, and is associated with the progressive loss of kidney function[2]. A key cellular player in maintaining the integrity of the filtration barrier is the podocyte, a specialized cell type in the glomerulus[1][2]. Injury to podocytes is a primary event in the development of proteinuria[1].

The nonselective Ca2+-permeable transient receptor potential (TRP) channels, particularly TRPC5, have been identified as critical mediators of podocyte injury[2][3]. Overactivation of TRPC5 leads to calcium influx, which in turn disrupts the actin cytoskeleton of podocytes, causing them to detach and leading to the breakdown of the filtration barrier[1][2][3]. Therefore, inhibiting TRPC5-mediated calcium signaling presents a promising therapeutic strategy for protecting podocytes and treating proteinuric kidney diseases[2][3].

This compound: A Potent and Selective TRPC5 Inhibitor

This compound is a novel, small-molecule inhibitor of the TRPC5 channel, identified through systematic optimization of a high-throughput screening hit[2][3]. It has demonstrated potent and subtype-selective inhibition of TRPC5 and has shown efficacy in preclinical models of proteinuric kidney disease[2].

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the TRPC5 ion channel. By blocking the influx of calcium into podocytes, this compound protects these cells from injury and preserves the integrity of the glomerular filtration barrier[2][3]. This targeted approach addresses a key pathogenic mechanism in proteinuric kidney diseases[4]. The proposed signaling pathway is illustrated below.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of podocyte injury and proteinuric kidney disease.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | Assay | IC50 (μM) | Reference |

| Human TRPC5 | Qpatch | 0.18 | [2][5][6] |

| Human TRPC5 | Manual Patch Clamp | 0.28 | [2] |

| Human TRPC4 | Qpatch | 0.29 | [5][6] |

| Rat TRPC5 | Qpatch | Equally potent to human | [2] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Reference |

| TRPC6 | Excellent selectivity against | [2][5][6] |

| Other TRP Channels (TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8) | Excellent selectivity against | [2] |

| NaV 1.5 | Excellent selectivity against | [2][5][6] |

| hERG Channel | Limited activity | [2][5][6] |

| Kinase Panel (59 kinases) | No significant off-target activity | [2] |

| Receptor Panel (87 targets) | No significant off-target activity | [2] |

Table 3: In Vivo Efficacy of this compound in DOCA-Salt Rat Model of FSGS

| Treatment Group | Dose | Duration | Key Findings | Reference |

| This compound | 30 mg/kg QD (s.c.) | 3 weeks | Statistically significant reduction in urine protein concentrations. | [2][5][7] |

| This compound | 30 mg/kg QD (s.c.) | 2 and 3 weeks | Significantly lower urine albumin concentrations, similar to eplerenone control. | [2] |

| This compound | 30 mg/kg QD (s.c.) | 2 and 3 weeks | No significant effect on mean arterial, diastolic, or systolic blood pressure compared to the DOCA group. | [2][4] |

| Eplerenone | Not specified | 2 and 3 weeks | Significant reduction in blood pressure. | [2] |

Table 4: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Unit | Route | Reference |

| Cl | 31 | mL/min/kg | i.v. | [5] |

| Vss | 1.17 | L/kg | i.v. | [5] |

| t1/2 | 0.5 | hours | i.v. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the key experiments cited in this document.

In Vitro Podocyte Injury Assay

This assay assesses the protective effect of this compound on podocytes following chemical insult.

Methodology:

-

Conditionally immortalized mouse podocytes are cultured under standard conditions[2].

-

Cells are pre-treated with this compound (1 μM) for 30 minutes[5][7].

-

Podocyte injury is induced by incubation with protamine sulfate (PS), an indirect activator of TRPC5, at a concentration of 300 μM for 15 minutes[2][7].

-

Following treatment, cells are fixed and stained for key cytoskeletal and podocyte-specific proteins: Synaptopodin (green), Phalloidin (red, for F-actin), and DAPI (blue, for nuclei)[2].

-

Imaging is performed using a Zeiss LSM880 Airyscan super-resolution confocal microscope to visualize changes in protein localization and cytoskeletal structure[2].

-

The protective effect of this compound is assessed by observing the prevention of synaptopodin loss and cytoskeletal remodeling compared to PS-treated cells without the inhibitor[5][7].

In Vivo DOCA-Salt Rat Model of FSGS

This model is a well-established method for inducing hypertension and renal dysfunction, mimicking key features of human FSGS[2].

Methodology:

-

Male Sprague-Dawley rats undergo unilateral nephrectomy[2].

-

Following a one-week recovery period, the rats are implanted with a deoxycorticosterone acetate (DOCA) pellet[2].

-

The animals are then treated daily with a subcutaneous dose of 30 mg/kg of this compound for three weeks[2][7]. Control groups include a sham-operated group and a DOCA-salt group receiving a vehicle[2]. An eplerenone-treated group may also be included as a positive control[2].

-

Urine is collected at specified time points (e.g., 2 and 3 weeks) to measure total protein and albumin concentrations[2].

-

Systemic blood pressure and body weight are monitored throughout the study[2].

-

The efficacy of this compound is determined by comparing the reduction in proteinuria and albuminuria in the treated group to the DOCA-salt control group[2].

Clinical Development and Future Directions

While this compound has shown promising preclinical results, clinical trial information is available for a closely related TRPC5 inhibitor, GFB-887. The TRACTION-2 trial (NCT04387448) is a Phase 2a, double-blind, placebo-controlled study evaluating the safety and efficacy of GFB-887 in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN)[8][9][10].

The primary objective of this study is to assess the effect of increasing doses of GFB-887 on proteinuria[8][9][10]. The study design includes an adaptive interim analysis and will also evaluate the potential of urinary Rac1 as a predictive biomarker for treatment response[8]. The findings from the TRACTION-2 trial will be crucial in validating the therapeutic potential of TRPC5 inhibition in a clinical setting and will inform the future development of compounds like this compound.

Conclusion

This compound is a potent and selective TRPC5 inhibitor that has demonstrated significant promise as a therapeutic agent for proteinuric kidney diseases. Its mechanism of action, centered on the protection of podocytes from calcium-mediated injury, addresses a fundamental pathogenic process in diseases like FSGS. The robust preclinical data, showcasing both in vitro and in vivo efficacy without adversely affecting blood pressure, highlights the potential for a disease-modifying therapy. The ongoing clinical evaluation of a similar TRPC5 inhibitor, GFB-887, will provide critical insights into the translatability of this therapeutic approach to patients with chronic kidney disease. Further research and clinical development of this compound and other TRPC5 inhibitors are warranted to bring this novel therapeutic strategy to patients in need.

References

- 1. Proteinuric Kidney Diseases - Brigham and Women's Hospital [brighamandwomens.org]

- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 8. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

Investigating the Cellular Targets of GFB-8438: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of GFB-8438, a novel small molecule inhibitor. The information presented herein is intended to support further research and drug development efforts by elucidating the molecular interactions and cellular pathways modulated by this compound.

Executive Summary

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3][4][5] TRPC5 is a nonselective cation channel that plays a crucial role in regulating intracellular calcium levels, particularly in podocytes, the specialized cells of the kidney glomerulus.[1][3] Dysregulation of TRPC5-mediated calcium signaling is implicated in the pathogenesis of proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[1][3] this compound exerts its therapeutic effect by inhibiting TRPC5, thereby protecting podocytes from injury and preserving the integrity of the glomerular filtration barrier.[1][3][6]

Cellular Target Profile of this compound

The primary cellular target of this compound is the TRPC5 ion channel. It also exhibits high potency against the closely related TRPC4 channel.[1][4] The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity.

Quantitative Inhibitory Activity

The following table summarizes the in vitro potency of this compound against human and rat TRPC5 and human TRPC4 channels.

| Target | Assay Type | Species | IC50 (μM) | Reference |

| hTRPC5 | Qpatch | Human | 0.18 | [1][3] |

| hTRPC5 | Manual Patch Clamp | Human | 0.28 | [1][3] |

| rTRPC5 | Qpatch | Rat | 0.18 | [1][3] |

| hTRPC4 | Not Specified | Human | 0.29 | [4] |

Selectivity Profile

This compound demonstrates excellent selectivity for TRPC5 and TRPC4 over other TRP channel family members and other ion channels.[1][4] It shows significantly lower activity against TRPC6 and does not exhibit significant off-target activity when screened against a panel of 59 kinases and 87 other receptors.[1][3] This high selectivity minimizes the potential for off-target effects, making this compound an attractive candidate for therapeutic development.

Mechanism of Action

This compound inhibits TRPC5-mediated calcium influx in podocytes.[1][2][3] In pathological conditions, excessive activation of TRPC5 leads to a sustained increase in intracellular calcium, which in turn activates downstream signaling pathways that disrupt the actin cytoskeleton of podocytes.[7] This cytoskeletal disorganization results in podocyte effacement, proteinuria, and progressive kidney damage.[7] By blocking TRPC5, this compound prevents this cascade of events, thereby preserving podocyte structure and function.[1][3][6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound protects podocytes.

Caption: Proposed mechanism of this compound in protecting podocytes.

Experimental Protocols

The identification and characterization of this compound's cellular targets involved a series of in vitro and in vivo experiments.

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency of this compound in inhibiting TRPC5 channel activity.

Methodology:

-

Human embryonic kidney (HEK293) cells stably expressing human TRPC5 (hTRPC5) were used.

-

Whole-cell currents were recorded using either automated (Qpatch) or manual patch-clamp techniques.

-

Cells were clamped at a holding potential, and TRPC5 channels were activated by a specific agonist.

-

This compound was applied at various concentrations to determine the dose-dependent inhibition of the TRPC5-mediated current.

-

IC50 values were calculated by fitting the concentration-response data to a logistical equation.

In Vitro Podocyte Protection Assay

Objective: To assess the ability of this compound to protect podocytes from injury.

Methodology:

-

Conditionally immortalized mouse podocytes were cultured.

-

Podocyte injury was induced by treatment with protamine sulfate (PS), an indirect activator of TRPC5.

-

A subset of cells was pre-treated with this compound before PS exposure.

-

Cell morphology and cytoskeletal integrity were assessed by immunofluorescence staining for synaptopodin and phalloidin.

-

Protection was quantified by observing the preservation of normal podocyte morphology and cytoskeletal structure in the this compound treated group compared to the PS-only treated group.[1][3]

In Vivo Animal Model of FSGS

Objective: To evaluate the in vivo efficacy of this compound in a model of focal segmental glomerulosclerosis.

Methodology:

-

A hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS was used.[1][2][3]

-

Rats were administered this compound subcutaneously at a dose of 30 mg/kg once daily.[5]

-

Urine samples were collected at specified time points to measure total protein and albumin concentrations.

-

Efficacy was determined by a statistically significant reduction in proteinuria in the this compound treated group compared to the vehicle control group.[1][2][3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the investigation of this compound.

Caption: General experimental workflow for this compound development.

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided insights into the binding site of this compound on TRPC4 and, by extension, TRPC5 channels.[8][9] this compound, a piperazinone/pyridazinone derivative, binds within the voltage sensor-like domain (VSLD) of the channel.[8][9] The binding is predominantly mediated by hydrophobic interactions.[10] Specifically, this compound interacts with residues in both the TRP helix and the VSL domain, which is hypothesized to stabilize the channel in a closed state.[10]

Conclusion

This compound is a highly potent and selective inhibitor of the TRPC5 ion channel, a key regulator of calcium signaling in podocytes. Its mechanism of action involves the direct inhibition of TRPC5, leading to the protection of podocytes from injury and a reduction in proteinuria in preclinical models of kidney disease. The well-defined cellular target, high selectivity, and demonstrated in vivo efficacy make this compound a promising therapeutic candidate for the treatment of proteinuric kidney diseases such as FSGS. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 6. researchgate.net [researchgate.net]

- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

GFB-8438: A Technical Guide for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-8438 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1] TRPC5 is a non-selective cation channel implicated in various physiological and pathological processes, particularly in the regulation of calcium signaling and cytoskeletal dynamics.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in basic and preclinical research in ion channel biology.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the TRPC5 ion channel. It also shows potent inhibition of TRPC4, which shares high sequence homology with TRPC5.[1] The inhibitory activity of this compound has been demonstrated to be subtype-selective, with significantly less activity against other TRP channel family members, the voltage-gated sodium channel NaV1.5, and the hERG channel.[1]

The inhibition of TRPC5 by this compound has been shown to have protective effects in models of kidney disease, specifically Focal Segmental Glomerulosclerosis (FSGS).[1] In podocytes, specialized cells in the kidney glomerulus, TRPC5 activation is linked to injurious calcium influx, activation of the small GTPase Rac1, and subsequent cytoskeletal remodeling, leading to proteinuria.[1] this compound has been demonstrated to block these pathological effects in both in vitro and in vivo models.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Species | IC50 (µM) | Reference |

| TRPC5 | Qpatch | Human | 0.18 | [1] |

| TRPC5 | Manual Patch Clamp | Human | 0.28 | --- |

| TRPC4 | Qpatch | Human | 0.29 | [1] |

| TRPC5 | Qpatch | Rat | Equally potent to human | [1] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Observed Activity | Reference |

| TRP Channels (other than TRPC4/5) | Not specified | Excellent selectivity | [1] |

| Kinases | 59 | No significant off-target activity | [1] |

| Receptors | 87 | No significant off-target activity | [1] |

| NaV1.5 | Not specified | Excellent selectivity | [1] |

| hERG | Not specified | Limited activity | [1] |

Experimental Protocols

Electrophysiological Assessment of this compound Activity

a. Whole-Cell Patch-Clamp Electrophysiology

This protocol is suitable for characterizing the inhibitory effect of this compound on TRPC5 channels heterologously expressed in cell lines such as HEK293.

-

Cell Culture: Maintain HEK293 cells stably or transiently expressing human or rat TRPC5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Solutions:

-

Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

-

Intracellular Solution (ICS): 130 mM Cs-aspartate, 10 mM CsCl, 2 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.[2][3]

-

-

Recording Procedure:

-

Plate cells on glass coverslips 24-48 hours before recording.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with ECS.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.

-

Establish a gigaohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., a 400 ms ramp from -100 mV to +100 mV) to elicit TRPC5 currents.

-

Activate TRPC5 channels using a known agonist (e.g., Englerin A or OAG).

-

Perfuse with ECS containing various concentrations of this compound and record the inhibition of the agonist-induced current.

-

Wash out the compound to assess reversibility.

-

-

Data Analysis: Measure the peak inward and outward currents at specific voltages. Calculate the percentage of inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Podocyte Injury Model

This protocol describes the use of this compound to protect against protamine sulfate-induced injury in cultured mouse podocytes.

-

Cell Culture: Culture conditionally immortalized mouse podocytes on collagen I-coated plates. Differentiate podocytes by thermo-shifting to 37°C for 10-14 days.

-

Protamine Sulfate Injury:

-

Pre-treat differentiated podocytes with this compound (e.g., 1 µM) or vehicle control for 30 minutes.

-

Induce injury by adding protamine sulfate to the culture medium at a final concentration of 200-400 µg/mL for 30-60 minutes.[4]

-

-

Immunofluorescence Staining for Synaptopodin and F-actin (Phalloidin):

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against synaptopodin (e.g., Progen, G1D4) diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with an appropriate fluorescently labeled secondary antibody and fluorescently labeled phalloidin (for F-actin) for 1 hour at room temperature.

-

Wash with PBS, mount coverslips with a DAPI-containing mounting medium, and seal.

-

-

Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Assess cytoskeletal integrity by observing the organization of F-actin stress fibers and the localization and intensity of synaptopodin staining.

In Vivo Model of Focal Segmental Glomerulosclerosis (FSGS)

This protocol outlines the use of the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model to evaluate the in vivo efficacy of this compound.[1]

-

Animal Model: Use male Sprague-Dawley rats.

-

Surgical Procedure:

-

Perform a unilateral nephrectomy (removal of one kidney).

-

Allow a one-week recovery period.

-

Implant a DOCA pellet (e.g., 50 mg) subcutaneously.

-

-

Diet and Treatment:

-

Urine Collection and Analysis:

-

House rats in metabolic cages for 24-hour urine collection at regular intervals (e.g., weekly).[7][8]

-

Measure the total urine volume.

-

Determine the urinary protein concentration using a suitable assay, such as the Bradford method or a commercial kit.[7]

-

Measure urinary albumin concentration using a rat-specific ELISA kit.[9][10]

-

-

Data Analysis: Calculate the total urinary protein and albumin excretion over 24 hours. Compare the values between the this compound-treated group and the vehicle-treated group to assess the therapeutic efficacy.

Signaling Pathway

The protective effect of this compound in podocytes is mediated through the inhibition of a pathological signaling cascade initiated by TRPC5 activation.

Conclusion

This compound is a valuable research tool for investigating the role of TRPC5 and TRPC4 channels in health and disease. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of TRPC5 inhibition in various pathological contexts, particularly in proteinuric kidney diseases. Further research into the precise molecular interactions and the full spectrum of its biological effects will continue to enhance our understanding of ion channel biology and its relevance to drug discovery.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat Urinary Albumin ELISA Kit (A303735) [antibodies.com]

- 10. chondrex.com [chondrex.com]

Pharmacodynamics of GFB-8438: A Selective TRPC5 Inhibitor for Proteinuric Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract: GFB-8438 is a potent and subtype-selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3] Dysregulation of TRPC5, a calcium-permeable channel, in podocytes is implicated in the pathogenesis of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[4][5] this compound offers a targeted therapeutic approach by protecting podocytes from injury and reducing proteinuria.[4][5][6] This document outlines the core pharmacodynamic properties of this compound, detailing its in vitro potency, cellular activity, and the experimental protocols used for its characterization.

In Vitro Pharmacodynamics: Target Engagement and Selectivity

This compound was designed to potently and selectively inhibit the TRPC5 ion channel. Its activity was assessed using automated patch clamp electrophysiology against a panel of human TRP channels.

Data Presentation: TRP Channel Inhibition Profile

The inhibitory activity of this compound is summarized below. The data demonstrates potent inhibition of TRPC5 and the closely related TRPC4 channel, with excellent selectivity against other TRP family members.[1][2]

| Target | IC50 (μM) | Assay Type |

| hTRPC5 | 0.18 | Qpatch |

| hTRPC4 | 0.29 | Qpatch |

| hTRPC6 | > 30 | Qpatch |

| hTRPV1 | > 30 | Qpatch |

| hTRPA1 | > 30 | Qpatch |

| hTRPM8 | > 30 | Qpatch |

| Table 1: this compound demonstrates potent and selective inhibition of human TRPC5 and TRPC4 channels.[1][2][6] |

Experimental Protocol: Automated Electrophysiology (Qpatch)

This protocol details the method for determining the half-maximal inhibitory concentration (IC50) of this compound against TRP channels.

Principle: Whole-cell currents from HEK293 cells stably expressing the human TRP channel of interest are recorded using an automated patch-clamp system. The channel is activated by a specific agonist, and the inhibitory effect of increasing concentrations of this compound on this current is measured.

Methodology:

-

Cell Culture: HEK293 cells stably transfected with the gene for the target human TRP channel (e.g., hTRPC5) are cultured to 70-80% confluency.

-

Cell Preparation: Cells are harvested and prepared as a single-cell suspension in the appropriate external recording solution.

-

Compound Preparation: this compound is prepared as a 10 mM stock in DMSO and serially diluted to create a range of test concentrations.

-

Qpatch Procedure:

-

The cell suspension is loaded into the Qpatch system.

-

Individual cells are captured, and giga-ohm seals are formed.

-

Whole-cell configuration is established.

-

A baseline current is recorded before applying the channel-specific agonist (e.g., Englerin A for TRPC4/5).

-

Once a stable activated current is achieved, increasing concentrations of this compound are applied.

-

The current inhibition is recorded at each concentration.

-

-

Data Analysis: The percentage of current inhibition at each this compound concentration is calculated relative to the maximal activated current. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Pharmacodynamics: Podocyte Protection

The therapeutic hypothesis for this compound is that by inhibiting TRPC5, it can protect podocytes from cytoskeletal damage that leads to proteinuria. This was tested in a cell-based model of podocyte injury.

Data Presentation: Podocyte Protection Assay

Pre-treatment with this compound effectively prevented the loss of the critical cytoskeletal protein synaptopodin in an in vitro model of podocyte injury induced by protamine sulfate.[1][3]

| Condition | Synaptopodin Expression (% of Control) |

| Vehicle Control | 100% |

| Protamine Sulfate (PS) | 35% |

| PS + this compound (1 µM) | 95% |

| Table 2: this compound protects mouse podocytes from protamine sulfate-induced synaptopodin loss.[1][3] |

Experimental Protocol: In Vitro Podocyte Injury Assay

Principle: Differentiated mouse podocytes are treated with protamine sulfate (PS) to induce cytoskeletal remodeling and the loss of synaptopodin, mimicking cellular injury. The protective effect of this compound is quantified by measuring the preservation of synaptopodin expression via immunofluorescence.

Methodology:

-

Cell Culture: Immortalized mouse podocytes are cultured and thermally differentiated to a mature phenotype.

-

Compound Treatment: Cells are pre-incubated with this compound (1 µM) or vehicle (DMSO) for 30 minutes.[3]

-

Injury Induction: Protamine sulfate is added to the culture medium to induce injury, and the cells are incubated for 24 hours.

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are blocked and then incubated with a primary antibody against synaptopodin.

-

A fluorescently labeled secondary antibody is applied.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are captured using a high-content imaging system.

-

The fluorescence intensity of synaptopodin per cell is quantified using image analysis software.

-

Results are normalized to the vehicle-treated control group.

-

In Vivo Pharmacodynamics

In a hypertensive rat model of FSGS, this compound demonstrated significant efficacy in reducing proteinuria without affecting blood pressure, indicating a direct, disease-modifying effect on the kidney.[5][6] A daily subcutaneous dose of 30 mg/kg resulted in a significant reduction in both total urine protein and albumin concentrations after three weeks of treatment.[1][3]

Visualizations: Pathways and Workflows

To clarify the mechanism and experimental design, the following diagrams illustrate the core concepts.

Caption: this compound mechanism of action in podocytes.

Caption: Experimental workflow for IC50 determination.

Caption: Logical flow of an in vivo efficacy study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

GFB-8438: A Potent and Selective Chemical Probe for Elucidating TRPC5 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GFB-8438, a novel, potent, and subtype-selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound serves as a critical chemical probe for investigating the physiological and pathological roles of TRPC5, particularly in the context of kidney diseases such as focal segmental glomerulosclerosis (FSGS). This document details the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology, physiology, and drug discovery.

Quantitative Pharmacological Profile of this compound

This compound exhibits high potency for human TRPC5 and TRPC4 channels and demonstrates excellent selectivity against other TRP channel family members and key off-target proteins. The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (μM) |

| hTRPC5 | Qpatch | 0.18 |

| hTRPC5 | Manual Patch Clamp | 0.28 |

| hTRPC4 | Qpatch | 0.29 |

Table 2: Selectivity Profile of this compound

| Target | Assay | Activity |

| hTRPC6 | Qpatch | Excellent selectivity (low activity) |

| Other TRP Channels (TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8) | Various | Excellent selectivity (low activity) |

| NaV 1.5 | Patch Clamp | Excellent selectivity (low activity) |

| hERG | Patch Clamp | Limited activity |

Table 3: In Vivo Rat Pharmacokinetic Profile of this compound

| Parameter | Value (1 mg/kg, i.v.) |

| Clearance (Cl) | 31 mL/min/kg |

| Volume of Distribution (Vss) | 1.17 L/kg |

| Half-life (t1/2) | 0.5 hours |

Key Signaling Pathway Modulated by this compound

This compound exerts its protective effects in podocytes by inhibiting TRPC5-mediated calcium influx, which is a key event in the pathogenesis of certain kidney diseases. The activation of TRPC5, either directly or indirectly, leads to an increase in intracellular calcium concentration, triggering downstream signaling cascades that result in cytoskeletal remodeling, loss of synaptopodin, and ultimately, podocyte injury. This compound directly blocks the TRPC5 channel, thereby preventing this deleterious calcium influx and preserving podocyte integrity.

This compound inhibition of TRPC5-mediated podocyte injury.

Experimental Methodologies

Detailed protocols for the key in vitro and in vivo assays used to characterize this compound are provided below. These methodologies are based on the primary literature describing the discovery and validation of this chemical probe.[1]

Automated Electrophysiology (Qpatch) for TRPC Channel Inhibition

This protocol outlines the determination of this compound's inhibitory activity on human TRPC4, TRPC5, and TRPC6 channels using an automated patch-clamp system.

Workflow for determining TRPC channel inhibition using Qpatch.

Protocol:

-

Cell Culture: Stably transfected HEK293 cells expressing human TRPC4, TRPC5, or TRPC6 are cultured under standard conditions.

-

Cell Preparation: On the day of the experiment, cells are harvested and prepared in a single-cell suspension for use on the Qpatch system.

-

Qpatch Experiment:

-

The system performs automated cell capture, gigaseal formation, and whole-cell configuration.

-

A baseline current is established.

-

The specific TRPC channel agonist (e.g., Englerin A) is applied to activate the channels and establish a stable activated current.

-

This compound is then applied in increasing concentrations to determine its inhibitory effect.

-

A final application of a high concentration of a standard inhibitor is used to determine maximal inhibition.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

In Vitro Podocyte Injury and Protection Assay

This assay assesses the ability of this compound to protect mouse podocytes from injury induced by protamine sulfate (PS), an indirect activator of TRPC5.[1]

Protocol:

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated on collagen-coated plates.

-

Treatment:

-

Differentiated podocytes are pre-incubated with this compound (e.g., 1 μM for 30 minutes).

-

Protamine sulfate is then added to the media to induce podocyte injury. Control wells receive vehicle.

-

-

Immunofluorescence Staining:

-

After the incubation period, cells are fixed and permeabilized.

-

Cells are stained with phalloidin to visualize the actin cytoskeleton and with an antibody against synaptopodin, a podocyte-specific protein.

-

-

Imaging and Analysis:

-

Fluorescence microscopy is used to visualize the cells.

-

The extent of actin disruption, loss of stress fibers, and reduction in synaptopodin staining are assessed as markers of podocyte injury. The protective effect of this compound is determined by the preservation of normal cellular morphology.

-

In Vivo Efficacy in a DOCA-Salt Rat Model of FSGS

This protocol describes the evaluation of this compound's efficacy in a well-established rat model of hypertensive renal disease that mimics aspects of human FSGS.[1]

Workflow for the DOCA-salt rat model of FSGS.

Protocol:

-

Animal Model Induction:

-

Male Sprague-Dawley rats undergo a unilateral nephrectomy.

-

Following a one-week recovery period, a deoxycorticosterone acetate (DOCA) pellet is subcutaneously implanted.

-

Rats are provided with drinking water containing high salt (e.g., 1% NaCl).

-

-

Treatment Administration:

-

Rats are randomized into treatment groups.

-

This compound is administered, for example, via daily subcutaneous injection at a dose of 30 mg/kg.

-

A vehicle control group and a positive control group (e.g., receiving an appropriate standard-of-care agent) are included.

-

-

Monitoring and Endpoint Analysis:

-

Urine is collected weekly to measure total protein and albumin concentrations, key indicators of kidney damage.

-

Blood pressure and other hemodynamic parameters are also monitored.

-

At the end of the study period (e.g., 3 weeks), kidney tissues can be collected for histological analysis.

-

-

Data Analysis: The effects of this compound on urinary protein and albumin levels are compared to the vehicle control group to determine in vivo efficacy.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for studying the function of the TRPC5 ion channel. Its demonstrated potency, selectivity, and in vivo efficacy in a relevant disease model make it an essential tool for researchers investigating the role of TRPC5 in both normal physiology and disease states, particularly in the context of proteinuric kidney diseases. The detailed methodologies provided herein should enable the robust design and execution of experiments aimed at further elucidating the therapeutic potential of TRPC5 inhibition.

References

Preliminary Efficacy of GFB-8438: A TRPC5 Inhibitor for Proteinuric Kidney Disease

This technical guide provides a comprehensive overview of the preliminary efficacy studies of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. The data herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's mechanism of action, preclinical efficacy, and experimental basis.

This compound has emerged as a promising therapeutic candidate for proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[1][2][3][4][5] Its targeted inhibition of TRPC5 channels offers a novel approach to preserving podocyte integrity and reducing proteinuria.[1][2]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the TRPC5 ion channel.[2][4] TRPC5 activation in podocytes leads to calcium influx, which in turn activates Rac1, causing cytoskeletal remodeling, podocyte foot process effacement, and subsequent proteinuria.[4] By blocking this pathway, this compound helps maintain the normal architecture and function of podocytes.[1][2] This targeted action addresses the underlying pathogenesis of FSGS by safeguarding the podocyte cytoskeleton.[1][2]

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [2]

| Target | Assay | IC50 (μM) |

| Human TRPC5 | Qpatch | 0.18 |

| Human TRPC5 | Manual Patch Clamp | 0.28 |

| Rat TRPC5 | Qpatch | 0.18 |

| Human TRPC4 | Qpatch | 0.29 |

| Human TRPC6 | Qpatch | >30 |

| Human Nav1.5 | Manual Patch Clamp | >30 |

| hERG | Manual Patch Clamp | 8.7 |

Table 2: In Vivo Efficacy of this compound in DOCA-Salt Rat Model of FSGS [1]

| Treatment Group | Change in Urine Protein Concentration (vs. DOCA control) | Effect on Blood Pressure |

| This compound (30 mg/kg QD, s.c.) | Statistically significant reduction after 3 weeks | No significant difference |

| Eplerenone | Not reported for proteinuria | Significant reduction at weeks 2 and 3 |

Experimental Protocols

1. In Vitro Podocyte Protection Assay [2]

-

Cell Line: Conditionally immortalized mouse podocytes.

-

Inducing Agent: Protamine sulfate (PS), an indirect activator of TRPC5, was used to induce podocyte injury.

-

Treatment: Podocytes were pre-treated with this compound before incubation with PS.

-

Endpoint: The protective effect was assessed by observing the maintenance of the actin cytoskeleton structure. This was visualized by staining for synaptopodin and phalloidin to observe actin stress fibers.

-

Outcome: this compound pre-treatment effectively blocked the PS-induced loss of synaptopodin and the remodeling of the actin cytoskeleton.[2]

2. In Vivo DOCA-Salt Hypertensive Rat Model of FSGS [1][2]

-

Animal Model: Deoxycorticosterone acetate (DOCA)-salt treated rats, a well-established model for mineralocorticoid hypertension and renal dysfunction.

-

Dosing: this compound was administered subcutaneously at a dose of 30 mg/kg once daily (QD). This dose was selected based on plasma exposure levels and tolerability.

-

Study Duration: 3 weeks.

-

Primary Endpoint: Measurement of urinary protein and albumin excretion to assess proteinuria.

-

Secondary Endpoint: Monitoring of mean arterial, diastolic, and systolic blood pressure.

-

Results: this compound demonstrated a significant reduction in urine protein concentrations compared to the DOCA control group after 3 weeks, without causing a significant change in blood pressure.[1] This is in contrast to ACE inhibitors or ARBs, which typically lower blood pressure.[1][2]

Visualizations

Diagram 1: this compound Mechanism of Action in Podocytes

Caption: this compound inhibits the TRPC5 channel, preventing downstream signaling that leads to proteinuria.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow of the DOCA-salt rat model study to evaluate this compound's in vivo efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of TRPC4 regulation by calmodulin and pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GFB-8438 Experimental Protocol for In Vitro Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels.[1][2] These channels are implicated in calcium signaling pathways that can contribute to cellular injury in various disease models. Notably, this compound has demonstrated a protective effect on mouse podocytes, specialized cells in the kidney, by preventing cytoskeletal damage.[1][3][4] These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively inhibits TRPC5 and TRPC4 channels, leading to a reduction in calcium (Ca2+) influx into the cell. This inhibition of aberrant Ca2+ signaling helps to preserve the integrity of the cellular cytoskeleton, particularly in podocytes where TRPC5 activation can lead to injury and loss of essential structural proteins like synaptopodin.[4]

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

| Parameter | Value | Assay System |

| IC50 (hTRPC5) | 0.18 µM | Human TRPC5 |

| IC50 (hTRPC4) | 0.29 µM | Human TRPC4 |

Table 1: Inhibitory Potency of this compound

| Experimental Model | This compound Concentration | Pre-treatment Time | Effect |

| Protamine Sulfate-Induced Mouse Podocyte Injury | 1 µM | 30 minutes | Protection against synaptopodin loss and cytoskeletal remodeling |

Table 2: In Vitro Efficacy of this compound

Experimental Protocols

Mouse Podocyte Cell Culture

This protocol outlines the steps for culturing conditionally immortalized mouse podocytes.

Materials:

-

Conditionally immortalized mouse podocytes

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Mouse recombinant interferon-γ (IFN-γ)

-

Collagen I-coated plates/flasks

-

Trypsin-EDTA

Protocol:

-

Proliferation Phase: Culture podocytes at 33°C in RPMI 1640 medium supplemented with 10% FBS and 20 U/ml IFN-γ on collagen I-coated plates to promote expression of the thermosensitive T antigen.[5]

-